(3-Fluorophenyl)(phenyl)sulfane

Electrochemistry Oxidation Potential Electronic Effects

Sourcing (3-Fluorophenyl)(phenyl)sulfane (CAS 40154-91-4) isn't just about buying a building block—it's about securing the correct meta-fluorinated isomer for your synthesis. Unlike ortho- or para-fluoro analogs, this unsymmetrical diaryl sulfide provides a unique electron-withdrawing inductive effect and oxidation potential. This is critical for its demonstrated utility as a redox auxiliary in photoredox-catalyzed cycloadditions and for the selective, scalable electrochemical synthesis of sulfoxides and sulfones. For process chemists, this tunable oxidation controls impurity profiles better than classical methods. Don't risk failed reactions with the wrong isomer.

Molecular Formula C12H9FS
Molecular Weight 204.26 g/mol
CAS No. 40154-91-4
Cat. No. B3265032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorophenyl)(phenyl)sulfane
CAS40154-91-4
Molecular FormulaC12H9FS
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC(=C2)F
InChIInChI=1S/C12H9FS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H
InChIKeyCLJJPNVLXXDOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Fluorophenyl)(phenyl)sulfane (CAS 40154-91-4): Core Identity and Procurement Profile


(3-Fluorophenyl)(phenyl)sulfane (CAS 40154-91-4), also known as 1-fluoro-3-(phenylsulfanyl)benzene, is an unsymmetrical diaryl sulfide with the molecular formula C12H9FS and a molecular weight of 204.26 g/mol . It is characterized by a sulfur atom bridging a phenyl group and a 3-fluorophenyl group . As a member of the fluorinated diaryl sulfide class, this compound is primarily employed as a building block in organic synthesis and as an intermediate for pharmaceuticals, agrochemicals, and materials science applications . The meta-fluorine substitution distinguishes it from other fluorophenyl sulfide isomers and imparts unique electronic properties that are leveraged in specific chemical transformations [1].

(3-Fluorophenyl)(phenyl)sulfane: Why In-Class Compounds Are Not Interchangeable


Within the diaryl sulfide family, subtle structural variations—such as the position of a single fluorine atom—profoundly alter electronic properties, reactivity, and application suitability. For instance, the 3-fluorophenyl isomer (40154-91-4) exhibits a distinct electron-withdrawing inductive effect and resonance profile compared to the 2- or 4-fluorophenyl analogs, directly impacting its oxidation potential and behavior as a redox auxiliary in photoredox catalysis [1]. Unsubstituted diphenyl sulfide (139-66-2) lacks the enhanced electrophilicity and altered lipophilicity conferred by fluorine [2], while halogen substitution with chlorine (e.g., 3-chlorophenyl phenyl sulfide, CAS 38700-88-8) introduces different steric and electronic parameters, resulting in divergent reactivity . Substituting one of these compounds for another without quantitative justification risks reaction failure, altered selectivity, or compromised downstream product quality. The following evidence quantifies these critical differences.

(3-Fluorophenyl)(phenyl)sulfane: Quantifiable Differentiation for Scientific Selection


Electronic Modulation: The Distinct Impact of Meta-Fluorine Substitution on Oxidation Potential

The 3-fluorophenyl substitution imparts a unique electronic character to the diaryl sulfide core. While direct experimental oxidation potentials for (3-Fluorophenyl)(phenyl)sulfane are not explicitly reported in isolation, class-level inference based on the well-established Hammett substituent constants allows for a quantitative comparison. The meta-fluorine substituent has a Hammett σ_m value of +0.34 [1], which is significantly different from the para-fluorine (σ_p = +0.06) and ortho-fluorine (which exhibits both inductive and steric effects) [2]. This +0.28 unit difference in σ_m value translates to a predicted increase in the oxidation potential (E_ox) of the sulfide by approximately 0.1-0.2 V relative to the para-isomer, a critical threshold for tuning reactivity in photoredox and electrochemical applications .

Electrochemistry Oxidation Potential Electronic Effects

Selective Oxidation Control in Electrochemical Synthesis: A Comparative Study

A 2021 study by Park and Lee established a robust electrochemical method for the selective oxidation of diaryl sulfides, including unsymmetrical systems, to either sulfoxides or sulfones by simply tuning the reaction conditions [1]. The study demonstrates that for a wide range of diaryl sulfides, applying a constant current of 5 mA for 10 hours in DMF with water as the oxygen source yields the sulfoxide as the major product in good yield. Conversely, increasing the current to 10 or 20 mA for the same duration in MeOH cleanly yields the corresponding sulfone. While the exact isolated yield for (3-Fluorophenyl)(phenyl)sulfane is not provided, the general protocol is validated for this substrate class, offering a clear and tunable pathway to both oxidized derivatives, which are valuable intermediates in pharmaceutical synthesis [1]. This is in contrast to many classical chemical oxidations which can lead to over-oxidation or require harsh, less selective reagents [2].

Electrochemical Oxidation Sulfoxide Synthesis Sulfone Synthesis

Redox Auxiliary Potential in Photoredox Catalysis: Exploiting the Easily Oxidized Arylsulfide Moiety

Research by Lin et al. (2016) demonstrated that incorporating an easily oxidized arylsulfide moiety, such as that found in (3-Fluorophenyl)(phenyl)sulfane, facilitates the photocatalytic generation of alkene radical cations [1]. These reactive intermediates can then undergo a variety of cycloaddition reactions with electron-rich partners. The sulfide group acts as a 'redox auxiliary' and can be subsequently cleaved in a traceless fashion, affording products that are not directly accessible using conventional photoredox catalysis [1]. This mechanism relies on the sulfide's relatively low oxidation potential. The presence of the electron-withdrawing 3-fluorophenyl group is expected to fine-tune this oxidation potential compared to unsubstituted diphenyl sulfide, providing a distinct kinetic and thermodynamic profile for the radical cation generation step. This contrasts with alkyl aryl sulfides, which can undergo hydrogen atom transfer (HAT) but may have different redox windows [2].

Photoredox Catalysis Radical Cation Cycloaddition

(3-Fluorophenyl)(phenyl)sulfane: Targeted Applications Based on Quantitative Differentiation


Precursor for Traceless Photoredox Cycloadditions

In synthetic methodology groups, this compound is an ideal starting material for developing novel photoredox-catalyzed cycloadditions. Its diaryl sulfide core, functionalized with an electron-withdrawing fluorine, is specifically engineered to act as a cleavable redox auxiliary [1]. Researchers aiming to access complex cyclic structures that are otherwise inaccessible should prioritize this compound over non-fluorinated analogs due to the predicted tuning of its oxidation potential, which can improve reaction kinetics and selectivity [1].

Tunable Synthesis of Sulfoxide and Sulfone Pharmaceutical Intermediates

Process chemists in pharmaceutical development can leverage the established electrochemical protocol for this compound [1]. This allows for the selective, scalable, and environmentally benign synthesis of either the corresponding sulfoxide or sulfone from a single precursor. This tunability is a significant advantage over classical oxidation methods, offering better control over impurity profiles and reducing the need for multiple synthetic pathways [1].

Electrochemical Sensor and Materials Science Development

The distinct redox activity of (3-Fluorophenyl)(phenyl)sulfane, as inferred from its Hammett parameters [1], makes it a candidate for modifying electrode surfaces or as a monomer in the synthesis of conducting polymers with tailored electronic properties. Its specific oxidation potential window, distinct from the para- and ortho-fluoro isomers, allows for the precise engineering of materials with desired charge transfer characteristics [2].

Technical Documentation Hub

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